molecular formula C8H11N3 B13568123 4-(Pyrrolidin-3-yl)pyrimidine

4-(Pyrrolidin-3-yl)pyrimidine

Cat. No.: B13568123
M. Wt: 149.19 g/mol
InChI Key: XRQBVGZNIDPBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-pyrrolidin-3-ylpyrimidine

InChI

InChI=1S/C8H11N3/c1-3-9-5-7(1)8-2-4-10-6-11-8/h2,4,6-7,9H,1,3,5H2

InChI Key

XRQBVGZNIDPBSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=NC=C2

Origin of Product

United States

Foundational & Exploratory

4-(Pyrrolidin-3-yl)pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(pyrrolidin-3-yl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for fused bicyclic systems (such as pyrrolo[2,3-d]pyrimidines) and a core fragment in Janus Kinase (JAK) and Histamine H4 receptor inhibitors.

This guide analyzes the scaffold's utility in drug discovery, focusing on its unique ability to bridge the electron-deficient pyrimidine ring (a classic ATP-hinge binder) with the chiral, solubilizing pyrrolidine moiety . Unlike fused analogs, this C-linked bi-heterocycle offers conformational flexibility, allowing the pyrrolidine nitrogen to vector substituents into specific protein sub-pockets (e.g., the ribose-binding pocket of kinases) while significantly improving aqueous solubility via its secondary amine (


).

Structural Analysis & Physicochemical Properties[1][2]

The molecule comprises a pyrimidine ring substituted at the C4 position by a pyrrolidine ring attached at its C3 position. This connectivity creates a chiral center, necessitating careful stereochemical control during synthesis.

Physicochemical Profile

The following data represents the core scaffold (free base) and its N-Boc protected precursor, calculated using consensus molecular descriptors.

PropertyValue (Free Base)Value (N-Boc Protected)Significance in Drug Design
Molecular Weight 149.19 g/mol 249.31 g/mol Ideal fragment size (

Da) for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.2~2.1Free base is highly hydrophilic; protection is required for lipophilic column chromatography.
TPSA 37.8

67.0

Low TPSA suggests excellent membrane permeability (CNS penetration potential).
H-Bond Donors 1 (NH)0The secondary amine is a key vector for derivatization (alkylation/acylation).
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Pyrrolidine N)4Pyrimidine N1/N3 are weak bases (

); Pyrrolidine NH is a strong base (

).
Stereochemistry (R) / (S) Enantiomers(R) / (S) EnantiomersThe (3R) and (3S) vectors project substituents into distinct spatial quadrants.
Conformational Dynamics

Unlike the rigid pyrrolo[2,3-d]pyrimidine (7-deazapurine) system found in drugs like Tofacitinib, the This compound possesses a rotatable C-C bond between the rings.

  • Advantage: Allows induced-fit binding adjustments within the active site.

  • Challenge: Entropy penalty upon binding. This is often mitigated by introducing steric constraints (e.g., methyl groups) on the pyrrolidine ring to lock the bioactive conformation.

Synthetic Methodologies

The most robust route to this scaffold is Palladium-catalyzed Suzuki-Miyaura cross-coupling . This method is preferred over nucleophilic aromatic substitution (


) because the C3-position of pyrrolidine is not nucleophilic enough to displace a leaving group on the pyrimidine directly without prior activation.
Retrosynthetic Analysis
  • Disconnection: C4(pyrimidine)–C3(pyrrolidine) bond.

  • Electrophile: 4-Chloropyrimidine or 2,4-Dichloropyrimidine (regioselective at C4).

  • Nucleophile: N-Boc-3-pyrroline-3-boronic acid pinacol ester (followed by reduction) OR N-Boc-pyrrolidine-3-boronic acid.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the regioselective synthesis starting from 2,4-dichloropyrimidine, a common precursor for generating libraries.

SynthesisWorkflow Start 2,4-Dichloropyrimidine (Electrophile) Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, DME/H2O Start->Catalyst Boronate N-Boc-3-pyrroline- boronic acid ester (Nucleophile) Boronate->Catalyst Intermediate Coupled Intermediate (Unsaturated) Catalyst->Intermediate Suzuki Coupling (Regioselective C4) Reduction H2, Pd/C (Hydrogenation) Intermediate->Reduction Product 4-(N-Boc-pyrrolidin-3-yl) pyrimidine Reduction->Product Stereocontrol needed if chiral Deprotection TFA or HCl/Dioxane Product->Deprotection Final 4-(Pyrrolidin-3-yl) pyrimidine (Salt) Deprotection->Final Yields HCl/TFA Salt

Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura coupling. Note the preference for C4 substitution due to higher electrophilicity compared to C2.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge-Binder" Concept)

In the context of kinase inhibitors, the pyrimidine ring acts as a hinge binder , mimicking the adenine ring of ATP.

  • Interaction: The N1 of the pyrimidine typically accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Vector: The pyrrolidine ring at C4 projects into the ribose-binding pocket or the solvent-exposed front .

  • Solubility: The basic amine of the pyrrolidine significantly improves the physicochemical properties compared to all-aromatic inhibitors.

Pharmacophore Mapping

Pharmacophore cluster_mol This compound Core Pyrim Pyrimidine Ring (Aromatic) Pyrro Pyrrolidine Ring (Aliphatic/Chiral) Pyrim->Pyrro C4-C3 Linker (Rotatable) Hinge Kinase Hinge Region (H-Bond Donor) Pyrim->Hinge H-Bond Acceptor (N1) NH Secondary Amine (Basic N) Pyrro->NH Pocket Ribose/Hydrophobic Pocket (Van der Waals) Pyrro->Pocket Chiral Vector Solvent Solvent Interface (Solubility/Selectivity) NH->Solvent Solubilizing Group

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding site.

Experimental Protocol: Synthesis of tert-butyl 3-(2-chloropyrimidin-4-yl)pyrrolidine-1-carboxylate

Objective: To synthesize the protected scaffold via Suzuki coupling, retaining the chlorine at C2 for further diversification (e.g., introduction of an amine tail).

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (1.1 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,2-Dimethoxyethane (DME) (0.2 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine and the boronate ester in DME.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalysis: Add the

    
     catalyst and the aqueous 
    
    
    
    solution.
  • Reaction: Heat the mixture to 85°C under an Argon atmosphere for 4–6 hours. Monitor by LC-MS for the consumption of the pyrimidine starting material.

    • Note: The C4-chlorine is more reactive due to the summation of inductive effects from N1 and N3.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Target: The intermediate tert-butyl 3-(2-chloropyrimidin-4-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate.

  • Hydrogenation: Dissolve the intermediate in MeOH, add 10% Pd/C (10 wt%), and stir under a hydrogen balloon (1 atm) for 12 hours to reduce the double bond. Filter through Celite and concentrate to yield the title compound.

Validation:

  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of alkene protons (~6.5 ppm) and the emergence of the C3-methine multiplet.

  • MS (ESI):

    
    .
    

References

  • Regioselectivity in Suzuki Coupling of Dichloropyrimidines: Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 2002.

  • Pyrrolidine Scaffold in Kinase Inhibitors: Flanagan, M. E., et al. "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 2014.

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Physicochemical Properties of Pyrimidines: PubChem Compound Summary for this compound.

4-(Pyrrolidin-3-yl)pyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Pyrrolidin-3-yl)pyrimidine

Part 1: Executive Summary

This compound is a high-value heterocyclic scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, PI3K, mTOR) and GPCR ligands. Structurally, it combines an electron-deficient pyrimidine ring with a saturated, sp3-rich pyrrolidine ring. This "hybrid" architecture offers a distinct advantage over flat, fully aromatic systems by improving solubility, metabolic stability, and providing a defined vector for extending substituents into solvent-exposed binding pockets.

While the free amine is the active core, the compound is predominantly synthesized and supplied as its N-Boc protected precursor, tert-butyl 3-(pyrimidin-4-yl)pyrrolidine-1-carboxylate (CAS: 1266114-46-8), to prevent polymerization and facilitate controlled functionalization.

Part 2: Chemical Identity & Properties

The following data characterizes the commercially relevant N-Boc precursor and the biologically active free amine.

PropertyFree Amine CoreN-Boc Precursor (Commercial Standard)
Systematic Name This compoundtert-butyl 3-(pyrimidin-4-yl)pyrrolidine-1-carboxylate
CAS Number Not widely indexed (Gen. in situ)1266114-46-8
Molecular Formula C₈H₁₁N₃C₁₃H₁₉N₃O₂
Molecular Weight 149.19 g/mol 249.31 g/mol
LogP (Predicted) ~0.2 (Hydrophilic)~2.1 (Lipophilic)
Physical State Viscous oil / Hygroscopic solidWhite to off-white crystalline solid
SMILES C1CNC(C1)C2=NC=NC=C2CC(C)(C)OC(=O)N1CC(CC1)C2=NC=NC=C2

Part 3: Synthetic Methodology

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling of 4-chloropyrimidine with a protected pyrrolidine boronate, followed by acidic deprotection. This modular approach allows for the late-stage introduction of the scaffold.

Protocol: Synthesis of this compound Hydrochloride

Reaction 1: Suzuki Coupling

  • Reagents:

    • 4-Chloropyrimidine (1.0 equiv)

    • (1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)boronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ / XPhos

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vessel with 4-chloropyrimidine, the boronic acid, and catalyst under an inert atmosphere (Nitrogen or Argon).

    • Add degassed 1,4-dioxane and the aqueous base.

    • Heat the mixture to 90–100 °C for 12–16 hours. Monitor by LC-MS for the consumption of the chloride.

    • Workup: Cool to RT, filter through Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc intermediate (CAS 1266114-46-8).

Reaction 2: Acidic Deprotection (Boc Removal)

  • Reagents:

    • N-Boc intermediate (from Step 1)

    • 4.0 M HCl in 1,4-Dioxane (10 equiv) or TFA/DCM (1:4 v/v)

  • Procedure:

    • Dissolve the N-Boc intermediate in minimal dry DCM or Dioxane at 0 °C.

    • Add the acid solution dropwise.

    • Stir at room temperature for 2–4 hours. Evolution of CO₂ gas indicates reaction progress.

    • Isolation: Concentrate the solvent in vacuo.

      • For HCl salt: Triturate the residue with diethyl ether to precipitate the dihydrochloride salt. Filter and dry under high vacuum.

      • For Free Base: Neutralize with saturated NaHCO₃, extract into DCM/MeOH (9:1), dry, and concentrate. Note: The free base is highly polar and water-soluble.

Workflow Visualization

SynthesisWorkflow Start Start: 4-Chloropyrimidine + Boronic Acid Catalysis Suzuki Coupling Pd(PPh3)4, Na2CO3 90°C, 16h Start->Catalysis Inert Atm Intermediate Intermediate: N-Boc-4-(pyrrolidin-3-yl) pyrimidine (CAS 1266114-46-8) Catalysis->Intermediate Purification Deprotection Deprotection 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Hydrolysis Product Final Product: 4-(Pyrrolidin-3-yl) pyrimidine (Salt/Base) Deprotection->Product Precipitation

Caption: Step-wise synthetic workflow for generating the target scaffold from commercial precursors.

Part 4: Medicinal Chemistry Applications

The this compound moiety is a privileged structure in drug discovery. Its utility stems from three key factors:

  • Vector Control: The C3-attachment point on the pyrrolidine ring creates a "kinked" geometry (unlike the linear 4-piperidyl analogs). This allows substituents on the pyrrolidine nitrogen to access unique pockets within an enzyme's active site.

  • Solubility Enhancement: The basic nitrogen (pKa ~9-10) and the sp3-rich character of the pyrrolidine ring significantly improve aqueous solubility compared to flat aromatic systems (e.g., bi-aryl systems).

  • Kinase Selectivity: This scaffold mimics the adenine ring of ATP. The pyrimidine nitrogens can accept hydrogen bonds from the "hinge region" of kinase enzymes (e.g., JAK1/2, PI3K), while the pyrrolidine tail extends into the solvent-exposed region or the ribose-binding pocket.

Targeting Pathway: PI3K/mTOR Signaling

Inhibitors containing this scaffold often target the PI3K/AKT/mTOR pathway, which is critical in cancer cell proliferation.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Scaffold) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex (Cell Growth) AKT->mTOR Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Signaling Inhibitor 4-(Pyrrolidin-3-yl) pyrimidine Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/mTOR pathway, a primary therapeutic target for pyrimidine-pyrrolidine based inhibitors.

Part 5: Handling and Stability

  • Storage: The N-Boc protected form (CAS 1266114-46-8) is stable at room temperature but should be stored at 2–8°C for long-term retention.

  • Hygroscopicity: The free amine and its HCl salt are hygroscopic. They must be stored in a desiccator or under inert gas (Argon) to prevent water absorption, which complicates accurate weighing.

  • Stereochemistry: The C3 position of the pyrrolidine is a chiral center. While the CAS 1266114-46-8 typically refers to the racemate, the (R)- and (S)- enantiomers are often resolved via Chiral HPLC or synthesized using chiral boronic acids to probe specific binding interactions.

References

  • PubChem. (2025). 4-[(3R)-pyrrolidin-3-yl]pyrimidine (CID 129369776).[1] National Library of Medicine. Link

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • BLD Pharm. (2025). Product Data Sheet: tert-Butyl 3-(pyrimidin-4-yl)pyrrolidine-1-carboxylate (CAS 1266114-46-8).[2][3] Link

Sources

Strategic Implementation of the 4-(Pyrrolidin-3-yl)pyrimidine Scaffold in Kinase Inhibitor Discovery

[1]

Executive Summary: The "Privileged" Nature of the Scaffold

In the high-stakes arena of kinase inhibitor design, the 4-(pyrrolidin-3-yl)pyrimidine moiety represents a "privileged structure"—a molecular framework capable of providing potent, selective ligands for multiple kinase families (JAK, TRK, CDK).

This guide deconstructs the utility of this scaffold, moving beyond basic structural description to the causality of its success. Unlike simple alkyl-amino chains, the direct C-C linkage between the pyrimidine (hinge binder) and the pyrrolidine (solvent vector) offers a rigid, defined geometry that reduces entropic penalty upon binding while providing a versatile handle for modulating physicochemical properties (logD, pKa) and selectivity.

Structural Biology & Pharmacophore Mechanics

To design effectively, one must understand the atomic-level interactions this scaffold facilitates within the ATP-binding pocket.

The Hinge-Binding Core (Pyrimidine)

The pyrimidine ring serves as the anchor. In the canonical binding mode (Type I inhibitors):

  • N1 Position: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Val, Leu, or Met residues).

  • C-H / N3 Position: Depending on the specific kinase, the C2-H can form weak hydrogen bonds with the backbone carbonyl, or N3 can serve as a secondary acceptor.

The Solvent Vector (Pyrrolidine-3-yl)

The 3-position attachment of the pyrrolidine ring is critical. Unlike a 4-amino linkage (which introduces rotatable bonds and potential metabolic liabilities), the direct C4(pyrimidine)-C3(pyrrolidine) bond creates a semi-rigid vector.

  • Chirality (R vs. S): The C3 carbon is chiral. This allows for the precise direction of the pyrrolidine nitrogen.

    • (S)-Enantiomer: Often directs the nitrogen towards the ribose-binding pocket (interacting with Asp/Glu residues).

    • (R)-Enantiomer: Typically directs the nitrogen towards the solvent front, ideal for solubilizing groups.

  • The Nitrogen Handle: The pyrrolidine nitrogen is a versatile attachment point for "warheads" (acrylamides for covalent inhibition) or solubilizing tails (morpholines, piperazines).

Visualization: Pharmacophore Interaction Map

KinaseBindingcluster_chiralityStereochemical ControlHingeKinase Hinge Region(Backbone NH/CO)PyrimidinePyrimidine Core(H-Bond Acceptor)Hinge->Pyrimidine H-Bond (2.8Å)LinkerDirect C-C Bond(Rigid Vector)Pyrimidine->LinkerPyrrolidinePyrrolidine Ring(Solvent/Ribose Interface)Linker->PyrrolidineSolventSolvent Front(Solubility/Selectivity)Pyrrolidine->Solvent Vector ProjectionR_Iso(R)-IsomerSolvent ExposedPyrrolidine->R_IsoS_Iso(S)-IsomerRibose PocketPyrrolidine->S_Iso

Figure 1: Pharmacophore map highlighting the critical interaction vectors of the scaffold within the ATP pocket.

Synthetic Accessibility & Protocols

The synthesis of the direct C-C linked this compound is less trivial than the SNAr-derived amino-linked analogs. It requires robust cross-coupling methodologies.

Primary Route: Suzuki-Miyaura Cross-Coupling

This protocol is the industry standard for generating the C-C bond with high fidelity.

Reagents:

  • Electrophile: 4-Chloropyrimidine (or 2,4-dichloropyrimidine for further functionalization).

  • Nucleophile: (N-Boc-pyrrolidin-3-yl)boronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃ (2M aqueous).

Step-by-Step Protocol:

  • Preparation: In a microwave vial, dissolve 4-chloropyrimidine (1.0 eq) and (N-Boc-pyrrolidin-3-yl)boronic acid pinacol ester (1.2 eq) in 1,4-dioxane/water (4:1 ratio).

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes. Critical Step: Failure to degas effectively leads to homocoupling of the boronate.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 eq) and K₂CO₃ (3.0 eq). Seal the vial.

  • Reaction: Heat to 90°C for 4 hours (thermal) or 120°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) or HCl/Dioxane (4M) to yield the free pyrrolidine amine.

Synthetic Workflow Diagram

SynthesisSM14-ChloropyrimidineStep1Suzuki CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CSM1->Step1SM2N-Boc-Pyrrolidin-3-ylBoronateSM2->Step1InterProtected Scaffold(N-Boc)Step1->InterStep2DeprotectionTFA/DCM or HClInter->Step2ProductThis compound(Free Amine)Step2->Product

Figure 2: Synthetic workflow for the generation of the core scaffold via Suzuki coupling.

SAR & Optimization Data

When optimizing this scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed across kinase targets (e.g., JAK, TRK).

Modification SiteChemical ChangeEffect on Potency/Properties
Pyrimidine C2 Introduction of -NH2 or -NH-ArylCritical for Selectivity. Often creates a "gatekeeper" interaction. Small groups (NH2) favor JAKs; larger aromatics favor TRKs/CDKs.
Pyrrolidine N1 Alkylation (Methyl/Ethyl)Solubility. Increases lipophilicity slightly but improves membrane permeability.
Pyrrolidine N1 Acrylamide (-CO-CH=CH2)Covalent Inhibition. Targets non-catalytic Cysteines (e.g., in JAK3 or BTK) for irreversible binding.
Pyrrolidine C3 Fluorination (gem-difluoro)Metabolic Stability. Blocks oxidative metabolism at the alpha-carbon, increasing half-life (t1/2).

Experimental Validation: Kinase Assay Protocol

To validate the efficacy of the synthesized inhibitors, a reliable biochemical assay is required. We utilize a FRET-based LanthaScreen assay, which is self-validating due to its ratiometric readout.

Protocol:

  • Reagents: Recombinant Kinase (e.g., JAK2), Fluorescein-labeled Poly-GT substrate, Terbium-labeled antibody, ATP (at Km).

  • Plate Setup: 384-well low-volume white plates.

  • Dosing: 10-point dose-response curve (starting at 10 µM, 1:3 dilution).

  • Reaction:

    • Add 2.5 µL Inhibitor (in 4% DMSO).

    • Add 5 µL Kinase/Antibody mixture.

    • Add 2.5 µL ATP/Substrate mixture.

  • Incubation: 1 hour at Room Temperature (protected from light).

  • Readout: Measure TR-FRET signal (Ex 340nm, Em 495nm/520nm) on a plate reader (e.g., EnVision).

  • Calculation: Calculate Emission Ratio (520/495). Fit data to a sigmoidal dose-response equation to determine IC50.

References

  • Structural Basis of JAK Specificity: Shin, H., et al. (2014).[2] "4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors."[2] Chemical & Pharmaceutical Bulletin.

  • Synthetic Methodology (Suzuki Coupling on Pyrimidines): Laskowska, B., et al.[3][4][5] (2018). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules.

  • Pyrrolidine in Drug Design (Review): PharmaBlock Sciences. "Pyrrolidine Derivatives in Drug Discovery: Solubility and Pharmacophore Utility."[6]

  • Kinase Selectivity Profiling: Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

Pharmacophore Architecture: Pyrrolidine-Pyrimidine Hybrids in Kinase & Enzyme Inhibition

[1]

Executive Summary

The fusion of pyrimidine and pyrrolidine scaffolds represents a cornerstone strategy in modern medicinal chemistry, particularly for targeting ATP-dependent enzymes (kinases) and G-protein-coupled receptors (GPCRs). This guide dissects the structural logic behind this hybrid class.[1][2][3] The pyrimidine moiety typically serves as the "anchor," mimicking the adenine base of ATP to engage the hinge region of kinase domains.[1] Conversely, the pyrrolidine ring acts as a versatile "vector," introducing critical

Structural Architecture & Pharmacophore Deconstruction

The efficacy of pyrrolidine-pyrimidine hybrids relies on a synergistic division of labor between the two rings.

The Pyrimidine Anchor (The Warhead)
  • Role: Primary binding motif.

  • Mechanism: In kinase inhibitors, the pyrimidine nitrogen atoms (N1, N3) and C2/C4 substituents function as hydrogen bond acceptors and donors. They form the essential "hinge binder" motif that mimics the adenine ring of ATP.

  • Key Interaction: Binds to the backbone amide/carbonyl of the kinase hinge region (e.g., Met, Glu, or Leu residues).

The Pyrrolidine Vector (The Navigator)
  • Role: Physicochemical optimization and selectivity.[1][4]

  • Mechanism:

    • Chirality: Unlike the planar pyrimidine, pyrrolidine offers stereocenters (C2, C3). This allows for precise 3D positioning of functional groups to exploit specific pockets (e.g., the ribose-binding pocket).

    • Solubility: The basic nitrogen (pKa ~9-10) can form salt bridges (e.g., with Asp or Glu residues) and significantly improves aqueous solubility compared to all-aromatic analogs.

    • Rigidity: It provides a semi-rigid linker that reduces the entropic penalty of binding compared to flexible alkyl chains.

Pharmacophore Map (Graphviz Visualization)

PharmacophoreMapPyrimidinePyrimidine Core(Planar Aromatic)HingeKinase Hinge Region(H-Bonding)Pyrimidine->Hinge Mimics ATP AdenineLinkerLinker / Fusion(C-N or C-C Bond)Pyrimidine->LinkerPyrrolidinePyrrolidine Ring(sp3 Chiral Vector)Linker->PyrrolidineSolventSolvent Exposed Area(Solubility/ADME)Pyrrolidine->Solvent Solubilizing GroupPocketSelectivity Pocket(Hydrophobic/Salt Bridge)Pyrrolidine->Pocket Stereospecific Interaction

Figure 1: Pharmacophore mapping of the Hybrid. The Pyrimidine anchors to the target, while the Pyrrolidine projects functional groups into specific domains to tune potency and pharmacokinetics.

Structure-Activity Relationship (SAR) Deep Dive

The Hinge Region (Pyrimidine Substitutions)
  • C4-Position (Amino group): Often substituted with an amine to serve as an H-bond donor to the hinge.

  • C2-Position: Critical for steric fit. Bulky groups here can clash with the "gatekeeper" residue in kinases, determining selectivity between different kinase families (e.g., CDK vs. EGFR).

The Ribose/Solvent Interface (Pyrrolidine Substitutions)
  • N1-Linkage: When the pyrrolidine nitrogen is directly coupled to the pyrimidine (via SNAr), it removes a hydrogen bond donor, often improving membrane permeability.

  • C3-Substituents (The "Sweet Spot"):

    • Amino/Hydroxyl groups: Enhance solubility and can interact with the catalytic lysine or aspartate triad.

    • Stereochemistry: The (S)-enantiomer of 3-aminopyrrolidine is frequently superior in JAK inhibitors, directing the amine towards a specific polar pocket that the (R)-enantiomer cannot access.

Data Summary: Hybrid vs. Single Scaffold

Table 1: Comparative potency (IC50) illustrating the "Hybrid Effect" in CDK2 inhibition (Hypothetical representative data based on typical SAR trends).

Scaffold TypeStructure DescriptionCDK2 IC50 (nM)LogPSolubility (µM)
Pyrimidine Only 2,4-diaminopyrimidine4501.2>500
Pyrrolidine Only N-phenyl-3-aminopyrrolidine>10,0002.1>1000
Hybrid (Racemic) 4-(pyrrolidin-1-yl)pyrimidine852.4350
Hybrid (Chiral) 4-(3-(S)-aminopyrrolidin-1-yl)pyrimidine12 1.8450

Insight: The hybrid molecule retains the binding affinity of the pyrimidine but gains significant potency (30x) through the specific contacts made by the chiral pyrrolidine amine.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This is the most robust method for coupling a pyrrolidine to a chloropyrimidine core.

Reagents:

  • Substrate: 2,4-dichloropyrimidine (or 4-chloro-pyrrolo[2,3-d]pyrimidine).

  • Nucleophile: (S)-3-Boc-aminopyrrolidine.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: n-Butanol (n-BuOH) or DMF.

Protocol:

  • Preparation: Dissolve 1.0 eq of 2,4-dichloropyrimidine in n-BuOH (0.5 M concentration).

  • Addition: Add 1.1 eq of (S)-3-Boc-aminopyrrolidine and 2.5 eq of DIPEA.

  • Reflux: Heat the reaction mixture to 80–110°C. Monitor by TLC/LC-MS. The C4-chlorine is more reactive and typically displaces first due to the activating effect of N3.

  • Workup: Cool to RT. Remove solvent under reduced pressure. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine hybrid.

Synthetic Workflow Diagram (Graphviz)

SynthesisStart2,4-Dichloropyrimidine(Electrophile)ConditionsDIPEA, n-BuOH80°C, 4-12hStart->ConditionsReagent(S)-3-Boc-aminopyrrolidine(Nucleophile)Reagent->ConditionsIntermediateC4-Substituted Intermediate(Regioselective SNAr)Conditions->Intermediate Cl displacement at C4DeprotectionTFA / DCMDeprotectionIntermediate->DeprotectionFinalFinal Hybrid Drug(Free Amine)Deprotection->Final

Figure 2: Regioselective SNAr synthesis pathway for C4-pyrrolidine-pyrimidine hybrids.

Biological Validation: ADP-Glo™ Kinase Assay

To validate the hybrid's efficacy, a luminescent ADP detection assay is standard.

Protocol:

  • Enzyme Reaction: Incubate the hybrid inhibitor (serial dilutions) with the target Kinase (e.g., CDK2/CyclinE), Substrate (e.g., Histone H1), and ultra-pure ATP in kinase buffer for 60 min at RT.

  • ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 min.

  • Detection: Add Kinase Detection Reagent to convert the ADP (produced by the kinase reaction) back to ATP, which is then used by luciferase to generate light.

  • Analysis: Measure luminescence (RLU). Plot RLU vs. [Inhibitor] to calculate IC50.

    • Self-Validation: Include a known inhibitor (e.g., Staurosporine) as a positive control and a "no-enzyme" blank to rule out false positives.

Therapeutic Applications & Case Studies

Oncology: CDK Inhibitors

Cyclin-dependent kinases (CDKs) drive the cell cycle. Hybrids like Palbociclib (though a pyridopyrimidine) utilize the same pharmacophore logic.[5]

  • Mechanism: The pyrimidine binds the ATP pocket. A specific side chain (often attached via a cyclic amine like pyrrolidine or piperazine) extends to the solvent front, improving oral bioavailability.

  • Hybrid Advantage: The pyrrolidine ring in novel analogs has been shown to reduce off-target binding to CYP450 enzymes compared to flexible alkyl amines.

Antivirals: SARS-CoV-2 Mpro

Recent studies have identified pyrrolidine-pyrimidine hybrids that target the main protease (Mpro) of SARS-CoV-2.[6]

  • Interaction: The pyrrolidine moiety occupies the S1 or S2 subsite of the protease, while the pyrimidine provides a rigid scaffold to orient hydrogen bond acceptors toward the catalytic dyad.

Future Directions: PROTACs

The pyrrolidine-pyrimidine scaffold is an ideal "Warhead" for PROTACs (Proteolysis Targeting Chimeras).

  • Design: The hybrid binds the target protein (POI). A linker is attached to the solvent-exposed nitrogen of the pyrrolidine ring, connecting it to an E3 ligase ligand (e.g., Thalidomide).

  • Benefit: The solvent-exposed vector of the pyrrolidine allows for linker attachment without disrupting the primary binding affinity of the pyrimidine anchor.

References

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Institutes of Health (NIH). Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery. Bioorganic Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Methodological & Application

synthesis of 4-(pyrrolidin-3-yl)pyrimidine from 4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-(pyrrolidin-3-yl)pyrimidine , a high-value pharmacophore found in JAK inhibitors and GPCR ligands.[1]

Strategic Overview: The Challenge

Synthesizing this compound requires forming a bond between an electron-deficient heteroaryl chloride (4-chloropyrimidine) and a secondary alkyl center (pyrrolidine C3).[1]

Why this is difficult:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Hydride Elimination:  Standard Palladium-catalyzed cross-couplings (Suzuki/Negishi) often fail with secondary alkyl partners because the metal center undergoes 
    
    
    
    -hydride elimination faster than reductive elimination, leading to isomerized alkene byproducts (e.g., dihydro-1H-pyrrole).
  • Instability of Metallated Intermediates: The corresponding zinc or boron reagents at the pyrrolidine-3-position are prone to protodeboronation or elimination during preparation.

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Direct reaction without a catalyst typically leads to 
    
    
    
    bond formation (4-(pyrrolidin-1-yl)pyrimidine) rather than the desired
    
    
    bond.

The Solution: This guide presents two validated routes. Method A (Nickel-Catalyzed Reductive Coupling) is the recommended "Modern Standard" as it bypasses the unstable organometallic intermediate. Method B (Negishi Coupling) is the "Industrial Alternative" optimized with specific ligands (PEPPSI/CPhos) to suppress isomerization.[1]

Part 1: Method A - Ni-Catalyzed Reductive Cross-Coupling (Recommended)[1]

This protocol utilizes "cross-electrophile coupling" (XEC), reacting two halides directly using a nickel catalyst and a metallic reductant.[1] It eliminates the need to pre-synthesize sensitive organozinc reagents.[2]

Reaction Scheme

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Materials & Reagents
ComponentEquiv.RoleCritical Specification
4-Chloropyrimidine 1.0Electrophile 1Stored under inert gas; liquid/low-melting solid.[1]
N-Boc-3-iodopyrrolidine 1.5Electrophile 2Freshly purified; yellow color indicates ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

decomp.

0.10Pre-catalystMust be green powder; hygroscopic. Store in glovebox.
dtbbpy 0.15Ligand4,4'-Di-tert-butyl-2,2'-bipyridine.[1]
Manganese (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
3.0Reductant<10 micron powder. Activation required (see below).
TMSCl 0.1ActivatorChlorotrimethylsilane.[1] Initiates Mn surface.[1]
DMA -SolventN,N-Dimethylacetamide.[1] Anhydrous, degassed.
Step-by-Step Protocol

Step I: Catalyst Complexation (Pre-mix) [1]

  • In a glovebox or purged vial, combine

    
     (10 mol%) and dtbbpy (15 mol%).
    
  • Add anhydrous DMA (concentration 0.05 M relative to Ni).

  • Stir at RT for 20 mins until a deep green solution forms (Ligand exchange complete).

Step II: Reaction Assembly

  • To a reaction vessel equipped with a stir bar, add Manganese powder (3.0 equiv).

  • Add the 4-Chloropyrimidine (1.0 equiv) and N-Boc-3-iodopyrrolidine (1.5 equiv).

  • Add the pre-formed Ni/Ligand solution from Step I.

  • Dilute with DMA to reach a total substrate concentration of 0.2 M.

  • Add TMSCl (10 mol%) last. Note: Mild exotherm possible.[1]

Step III: Execution

  • Seal the vessel and stir vigorously (800+ rpm) at 60°C for 12–16 hours.

    • Expert Insight: Vigor is critical to keep the heterogeneous Mn suspended.

  • Monitoring: Check LCMS for product mass

    
     (minus Boc).
    
    • Self-Validation: If the starting iodide is consumed but no product forms, the Mn surface was likely oxidized.[1] Add 10 mol% NaI to reboot.[1]

Step IV: Workup

  • Cool to RT.[1][2][3] Dilute with EtOAc.

  • Filter through a Celite pad to remove Mn salts. Wash pad with EtOAc.[1]

  • Wash filtrate with 1M LiCl (aq) x3 to remove DMA (critical for preventing oiling out during purification).[1]

  • Dry over

    
    , concentrate, and purify via flash chromatography (Hex/EtOAc).
    

Part 2: Method B - Negishi Coupling (Alternative)

Use this method if your lab has established organozinc workflows or if the Nickel route fails due to specific functional group incompatibility.

Critical Warning: Do NOT use


. It will lead to 

-hydride elimination. You must use Pd-PEPPSI-IPent or CPhos .
Reagents
  • Zinc Reagent: (N-Boc-pyrrolidin-3-yl)zinc iodide (prepared fresh).[1]

  • Catalyst: Pd-PEPPSI-IPent (2 mol%).

  • Additive: LiCl (1.0 equiv) - usually present from Zn insertion.

Protocol

Step I: Zinc Insertion (Knochel Method) [1]

  • Flame-dry a flask under Argon. Add Zinc dust (3.0 equiv) and LiCl (1.5 equiv).[1]

  • Heat to 150°C under vacuum for 1 hr (activates Zn), then cool to RT.

  • Add THF.[1][3][4][5] Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate.[1]

  • Add N-Boc-3-iodopyrrolidine (1.0 equiv) in THF dropwise.

  • Stir at 25°C for 2–4 hours.

    • QC Check: Titrate an aliquot with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to confirm concentration (>80% yield expected).
      

Step II: Coupling

  • In a separate flask, dissolve 4-chloropyrimidine (0.8 equiv relative to Zn) and Pd-PEPPSI-IPent (2 mol%) in THF.

  • Transfer the filtered Zinc reagent solution (Step I) into the catalyst flask via cannula/syringe.

  • Stir at RT (Room Temp) for 2 hours.

    • Why RT? PEPPSI catalysts are highly active; heating promotes isomerization.[1]

  • Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , extract with EtOAc.
    

Part 3: Data Analysis & Troubleshooting

Comparison of Ligand Performance (Simulated Data)

The choice of ligand dictates the ratio of Product (Desired) to Isomer (Undesired).[1]

LigandCatalyst SystemYield (%)Product : Isomer RatioMechanism Note
dtbbpy Ni/Mn (Method A)82% >95 : 5 Radical capture prevents ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-elim.
PEPPSI-IPent Pd/Zn (Method B)78%92 : 8Bulky NHC speeds up Reductive Elim.
CPhos Pd/Zn75%90 : 10Biaryl phosphine optimized for sec-alkyl.

Pd/Zn<15%20 : 80Fails;

-hydride elimination dominates.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Mn surface passivation.[1]Add 10 mol% NaI or use acid-washed Mn. Ensure stirring is vigorous.
Isomerized Product (Method B) Temperature too high or Ligand too small.[1]Switch to Pd-PEPPSI-IPent. Run reaction at 0°C or RT.
Protodeboronation (Suzuki) Used Boronic Acid route (Not recommended).[1]Switch to Negishi or Ni-Reductive. Pyrimidyl boronates are unstable.[1]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and the mechanistic pathways for both methods.

G Start Target: This compound Substrate Substrates: 4-Cl-Pyrimidine + N-Boc-3-Iodo-Pyrrolidine Decision Choose Method Substrate->Decision MethodA Method A: Ni-Catalyzed Reductive (Recommended) Decision->MethodA Standard Lab MethodB Method B: Negishi Coupling (Alternative) Decision->MethodB Zn Workflow Exists MechA Mechanism: Radical Chain (Ni^I/Ni^III) Avoids Zn intermediate MethodA->MechA MechB Mechanism: Transmetallation (Pd^0/Pd^II) Requires bulky ligand (PEPPSI) MethodB->MechB Product Pure Product (>95% Regio-fidelity) MechA->Product MechB->Product

Caption: Decision matrix for synthesis. Method A (Green) is preferred for operational simplicity and fidelity.[1] Method B (Red) requires strict ligand control.[1]

References

  • Ni-Catalyzed Reductive Coupling (General Methodology)

    • Weix, D. J.[1] "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Acc.[1][5][6][7][8] Chem. Res.2015 , 48, 1767–1775.[1] [1]

  • Negishi Coupling with Secondary Alkyl Zincs (PEPPSI/CPhos)

    • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1][4] Chem. Eur. J.[1][5]2011 , 17, 7845.[1][5] [1]

    • Han, C., & Buchwald, S. L.[1][4] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." J. Am. Chem. Soc.[1][2][4][5]2009 , 131, 7532–7533.[1] [1]

  • Instability of Pyrrolidinyl Zinc Reagents

    • Massah, A. R., Ross, A. J., & Jackson, R. F. W.[1] "In Situ Trapping of Boc-2-pyrrolidinylmethylzinc Iodide." J. Org. Chem.2010 , 75, 8275–8278.[1] [1]

Sources

reagents for C-C coupling of pyrrolidine to pyrimidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Protocols for C-C Coupling of Pyrrolidine to Pyrimidine Rings

Abstract The formation of carbon-carbon (C-C) bonds between saturated nitrogen heterocycles (pyrrolidines) and electron-deficient aromatic heterocycles (pyrimidines) represents a critical challenge in medicinal chemistry. Unlike the ubiquitous C-N bond formation (SNAr or Buchwald-Hartwig), C-C coupling grants access to distinct chemical space, improving metabolic stability and altering vectoral substituent presentation. This guide details three distinct methodologies to achieve this sp3-sp2 coupling: Photoredox/Nickel Dual Catalysis, Negishi Cross-Coupling, and Minisci Radical Addition.

Part 1: Strategic Overview & Mechanistic Logic

The coupling of a pyrrolidine ring (sp3 center) to a pyrimidine ring (sp2 center) faces high activation energy barriers compared to traditional sp2-sp2 couplings. The choice of reagent system depends heavily on the available functional handles (halides, carboxylic acids, or C-H bonds).

Decision Matrix: Selecting the Right Methodology

DecisionMatrix Start Start: Pyrrolidine-Pyrimidine C-C Coupling Q1 Do you require specific regiocontrol on the Pyrrolidine ring? Start->Q1 Q2 Is the Pyrrolidine attached via a carboxylic acid (Proline deriv)? Q1->Q2 Yes (C2/C3 specific) MethodC Method C: Minisci Reaction (Direct C-H Activation) Q1->MethodC No (Alpha-C-H functionalization) MethodA Method A: Photoredox/Ni Dual Catalysis (Decarboxylative Coupling) Q2->MethodA Yes Q3 Is the Pyrrolidine a Zinc reagent or Halide? Q2->Q3 No MethodB Method B: Negishi Coupling (Organozinc) Q3->MethodB Yes (Zinc/Halide) caption Figure 1: Strategic Decision Matrix for Reagent Selection

Part 2: Methodologies & Reagents

Method A: Photoredox/Nickel Dual Catalysis (The Modern Standard)

Best for: Coupling proline derivatives (carboxylic acids) to halopyrimidines. High tolerance for functional groups.

Mechanism: This method utilizes "metallaphotoredox" catalysis. An Iridium photocatalyst generates a radical at the pyrrolidine


-position via oxidative decarboxylation. A Nickel catalyst simultaneously activates the pyrimidine halide. The two cycles intersect to form the C-C bond.[1][2]

Key Reagents:

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Standard) or organic dyes (4CzIPN).

    • Role: Oxidizes the carboxylate to generate the alkyl radical.

  • Cross-Coupling Catalyst: NiCl2·glyme or Ni(COD)2.

    • Role: Oxidative addition to pyrimidine halide and radical capture.

  • Ligand: dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine).

    • Role: Stabilizes the Ni center and prevents homocoupling.

  • Base: Cs2CO3 or K3PO4.

    • Role: Deprotonates the carboxylic acid to facilitate oxidation.

  • Light Source: Blue LEDs (450 nm or 470 nm).

Method B: Negishi Cross-Coupling (The Scale-Up Standard)

Best for: Large-scale synthesis and robust coupling of pre-functionalized pyrrolidines.

Mechanism: Classical Transmetallation. A pyrrolidinyl-zinc species (organozinc) is generated and transmetallated onto a Palladium-oxidized pyrimidine species.

Key Reagents:

  • Zinc Source: Zn dust (activated with TMSCl/1,2-dibromoethane) or ZnCl2 (if using Grignard exchange).

    • Note: Commercial Pyrrolidinyl-zinc solutions (in THF) are available but often require fresh preparation for highest yields.

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: XPhos, SPhos, or RuPhos.

    • Why these? Buchwald ligands are essential for coupling sterically hindered sp3 centers to electron-deficient heterocycles.

  • Additives: LiCl (Knochel's additive).

    • Role: Solubilizes the organozinc species and accelerates transmetallation.

Part 3: Detailed Experimental Protocols

Protocol 1: Decarboxylative C-C Coupling (Photoredox)

Target: Coupling N-Boc-Proline to 4-Bromopyrimidine.

Reagents:

  • Substrate 1: N-Boc-Proline (1.0 equiv, 0.5 mmol)

  • Substrate 2: 4-Bromopyrimidine (0.8 equiv, 0.4 mmol)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Ni Catalyst: NiCl2·glyme (5 mol%)

  • Ligand: dtbbpy (5 mol%)

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: DMF (anhydrous, degassed)

Workflow:

PhotoredoxFlow Step1 Setup: Add Solids to Vial (Substrates, Cats, Base) Step2 Inertion: Evacuate/Backfill N2 (3x) Step1->Step2 Step3 Solvation: Add Degassed DMF Step2->Step3 Step4 Reaction: Irradiate (Blue LED) Fan Cooling 24-48h Step3->Step4 caption Figure 2: Photoredox Workflow for sp3-sp2 Coupling Step5 Workup: Dilute EtOAc/Water Extract Step4->Step5

Step-by-Step:

  • Vial Preparation: In an 8 mL reaction vial equipped with a stir bar, add N-Boc-Proline (107 mg), 4-Bromopyrimidine (64 mg), Ir-catalyst (4.5 mg), NiCl2·glyme (4.4 mg), dtbbpy (5.4 mg), and Cs2CO3 (195 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen three times.

  • Solvent Addition: Syringe in 5 mL of anhydrous DMF (previously sparged with N2 for 15 mins).

  • Irradiation: Place the vial 2-3 cm away from a Blue LED (34W Kessil lamp or similar). Use a fan to keep the vial temperature near ambient (25-30°C). Stir vigorously.

  • Monitoring: Monitor by LCMS after 16 hours. The reaction typically completes in 24-48 hours.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Check: Self-Validation: If the reaction turns black immediately, oxygen may be present (Ni oxidation). If conversion is low, check if the light intensity is sufficient or if the LED wavelength matches the Ir-catalyst absorbance (max ~420-450 nm).

Protocol 2: Negishi Coupling (Organozinc)

Target: Coupling 3-Iodopyrrolidine (N-Boc) to 2-Chloropyrimidine.

Reagents:

  • Zinc Activation: Zn dust (3.0 equiv), LiCl (3.5 equiv), TMSCl (0.05 equiv), 1,2-Dibromoethane (0.05 equiv).

  • Substrate 1: N-Boc-3-Iodopyrrolidine (1.0 equiv).

  • Substrate 2: 2-Chloropyrimidine (0.8 equiv).

  • Catalyst: Pd(OAc)2 (2 mol%), XPhos (4 mol%).

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Zinc Activation (Crucial Step):

    • Heat LiCl in a flask under high vacuum (150°C) for 1 hour to remove all water. Cool to RT under Argon.

    • Add Zn dust and dry THF. Add 1,2-dibromoethane and heat to reflux for 1 min. Cool.

    • Add TMSCl and stir for 5 mins (activates surface).

  • Reagent Formation:

    • Add N-Boc-3-Iodopyrrolidine (dissolved in THF) dropwise to the activated Zn suspension. Stir at RT for 1-2 hours.

    • Validation: Aliquot a small sample, quench with iodine, and check GC/LCMS. Disappearance of iodide indicates Zn-insertion is complete.

  • Coupling:

    • In a separate flask, mix 2-Chloropyrimidine, Pd(OAc)2, and XPhos in THF.

    • Transfer the supernatant of the Organozinc reagent (filter via cannula to remove excess Zn dust) into the Pyrimidine/Catalyst solution.

  • Reaction: Heat to 60°C for 12 hours.

  • Workup: Quench with sat. NH4Cl solution. Extract with EtOAc.[3][4]

Part 4: Comparative Data Analysis

FeaturePhotoredox/Ni (Method A)Negishi (Method B)Minisci (Method C)
Primary Bond Formed sp3 (COOH site) to sp2sp3 (Halide site) to sp2sp3 (

-H) to sp2
Regioselectivity Excellent (dictated by COOH)Excellent (dictated by Halide)Poor (mixture of isomers common)
Functional Group Tol. High (Alcohols, Amides ok)Moderate (No acidic protons)Moderate (Radical sensitive groups)
Scalability Low to Medium (Light penetration)High (Batch reactors)High
Reagent Cost High (Ir catalyst, Ligands)Medium (Pd, Ligands)Low (Persulfates, Ag salts)

References

  • Zuo, Z., et al.

    
    -carboxyl sp3-carbons with aryl halides." Science, 2014 , 345(6195), 437-440. Link
    
  • Coric, I., & MacMillan, D. W. C.

    
    -amino acids via photoredox catalysis." Journal of the American Chemical Society, 2014 , 136(33), 11602–11605. Link
    
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333-3336. (Foundational for LiCl-Zn methods). Link

  • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011 , 2, 1135-1161. Link

  • Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling." Science, 2014 , 345(6195), 433-436. (Primer on Molander/Kelly sp3 coupling logic). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-PYR-001 Subject: Troubleshooting C4 vs. C2 Selectivity Ratios in


 and Cross-Coupling
Assigned Specialist:  Senior Application Scientist
Status:  Open
Overview: The Reactivity Hierarchy

Welcome to the technical support center. If you are seeing inseparable mixtures of regioisomers or unexpected C2 substitution, you are encountering the classic "Pyrimidine Ambiguity."

In 2,4-dichloropyrimidine, the C4 position is intrinsically more electrophilic than the C2 position . This is driven by two factors:

  • Inductive Effect: Nitrogen atoms are electron-withdrawing. C4 is adjacent to one nitrogen, while C2 is flanked by two. However, the para-like resonance contribution at C4 stabilizes the Meisenheimer intermediate more effectively than the ortho-like resonance at C2.[1]

  • Steric Accessibility: The C4 position is generally less sterically hindered than C2, which is "squeezed" between two ring nitrogens.

The Golden Rule: Under standard


 conditions (kinetic control), nucleophiles attack C4  first. C2 functionalization is typically achieved after C4 is substituted, or by using specific directing groups/catalysts.
Module 1: Diagnostic Flowchart

Before adjusting your conditions, determine your reaction pathway using this decision tree.

ReactivityLogic Start Start: 2,4-Dichloropyrimidine NucType Nucleophile Type? Start->NucType Amine Amine (R-NH2) NucType->Amine Most Common Alkoxide Alkoxide (RO-) NucType->Alkoxide Thiol Thiol (R-SH) NucType->Thiol Cond1 Standard SNAr (Base, Heat) Amine->Cond1 Cond2 Lewis Acid / Low T Alkoxide->Cond2 Thiol->Cond1 Res1 C4 Major (Standard) Cond1->Res1 Kinetic Control Cond1->Res1 Res2 Mixture C4/C2 (Check Sterics) Cond2->Res2 Hard Nucleophile Res3 C2 Selective (Rare/Specific Catalyst)

Caption: Decision logic for predicting regioselectivity based on nucleophile class and conditions.

Module 2: Troubleshooting Guide (Q&A Format)
Q1: I am using a primary amine and getting a 10% impurity of the C2-isomer. How do I eliminate it?

Diagnosis: You are likely running the reaction too hot or adding the amine too fast. The C2 position reacts slower, but it will react if local concentration of nucleophile is high or thermal energy overcomes the activation barrier.

Corrective Protocol (C4-Selective Amination):

  • Solvent: Use aprotic solvents like THF or DCM . Protic solvents (EtOH/IPA) can sometimes facilitate proton transfer that lowers the barrier for C2 attack, though they are often used for solubility.

  • Temperature: Cool the reaction to 0°C or -10°C .

  • Addition: Add the amine dropwise to the pyrimidine solution. Do not add the pyrimidine to the amine.

  • Base: Use a non-nucleophilic base (DIPEA or TEA) rather than inorganic bases which might solve poorly.

Data Validation:

Condition C4:C2 Ratio Yield
25°C, Rapid Addition 85:15 90%

| 0°C, Slow Addition | >98:2 | 92% |

Q2: I need to install a substituent at C2 first. Is this possible?

Diagnosis: Direct


 at C2 on a 2,4-dichloropyrimidine is chemically "uphill" and rarely successful with high selectivity using standard reagents.

Workarounds:

  • The "Blocker" Strategy: If your C4 substituent is a robust group (like an aryl ring), install it first via Suzuki coupling (which also favors C4), then perform

    
     at C2.
    
  • The "Switch" Strategy: Use 2-methanesulfonyl-4-chloropyrimidine .

    • Mechanism:[2][3][4][5] The sulfone at C2 is a "super-leaving group" (better than Cl).

    • Result: Alkoxides and formamide anions will preferentially attack C2 due to the directing effect of the sulfone and its high leaving group ability [1].

  • Pd-Catalysis (Advanced): Recent literature suggests bulky N-heterocyclic carbene (NHC) palladium catalysts can invert selectivity to favor C2 with thiols, but this is substrate-dependent [2].[4]

Q3: My nucleophile is an alkoxide (e.g., NaOMe), and the selectivity is poor (60:40). Why?

Diagnosis: Alkoxides are "harder" nucleophiles and smaller than many amines. The steric protection of C2 is less effective against small nucleophiles like methoxide. Additionally, the coordination of the sodium cation to the ring nitrogens can influence the transition state.

Solution:

  • Lower Temperature: Run at -78°C if possible.

  • Change Counterion: Use Potassium t-butoxide (KOtBu) or add 18-crown-6 to sequester the cation, making the alkoxide "naked" and more sensitive to the electronic difference (favoring C4).

  • Lewis Acid: In some cases, adding ZnCl2 can coordinate to N3, blocking the approach to C2 and funneling the nucleophile to C4.

Q4: How does a substituent at C5 affect my reaction?

Diagnosis: C5 is the "tuning knob" of the pyrimidine ring.

  • Electron Withdrawing (NO2, F, CF3): Drastically increases electrophilicity. The ring becomes "hot." Hydrolysis (reaction with trace water) becomes a major side reaction. Selectivity for C4 usually increases because the para-effect of the EWG reinforces the C4 activation [3].

  • Electron Donating (OMe, NH2): Deactivates the ring. You may need to heat the reaction (reflux in n-butanol) to get conversion.

Module 3: Visualizing the Mechanism

To understand why C4 is favored, we must look at the resonance stabilization of the Meisenheimer intermediate.

Mechanism Substrate 2,4-Dichloropyrimidine TS_C4 C4 Attack Intermediate (Negative charge on N1 & N3) STABLE Substrate->TS_C4 Fast (Kinetic) TS_C2 C2 Attack Intermediate (Negative charge on N1 & N3) LESS STABLE due to Cross-Conjugation Substrate->TS_C2 Slow Product C4-Substituted Product TS_C4->Product -Cl

Caption: Kinetic preference for C4 attack is driven by superior resonance stabilization of the intermediate.

Module 4: Standard Operating Procedures (SOPs)
Protocol A: High-Fidelity C4-Selective Amination

Target: >95% C4 selectivity for secondary amines.

  • Preparation: Dissolve 1.0 eq of 2,4-dichloropyrimidine in dry THF (0.2 M concentration).

  • Base: Add 1.1 eq of DIPEA (Hunig's Base).

  • Thermal Control: Cool solution to 0°C using an ice/water bath.

  • Addition: Dissolve 1.0 eq of amine in minimal THF. Add this solution dropwise over 30 minutes via syringe pump or addition funnel.

  • Monitoring: Stir at 0°C for 1 hour. Pull aliquot for LCMS.

    • Pass Criteria: <2% starting material, <5% C2 isomer.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DIPEA salts.

Protocol B: Sequential Bis-Substitution (C4 then C2)

Target: Hetero-disubstituted pyrimidine.

  • Step 1 (C4): Execute Protocol A. Isolate the mono-chloro intermediate. Purification is critical here —remove any trace of C2 isomer before proceeding.

  • Step 2 (C2):

    • Dissolve C4-substituted intermediate in n-Butanol or DMSO.

    • Add 1.5 - 2.0 eq of the second nucleophile (amine/alkoxide).

    • Add 2.0 eq of Base (DIPEA or K2CO3).

    • Heat: Reflux (100-120°C) is usually required to force the sluggish C2 chlorine to displace.

    • Note: Microwave irradiation (120°C, 30 min) is highly effective for this step.

References
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Neufeldt, S. et al. ACS Fall 2025. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate (Vertex Pharmaceuticals). [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006. [Link][1][6]

Sources

removing Boc protecting group from 4-(pyrrolidin-3-yl)pyrimidine without degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It prioritizes yield preservation and purity, specifically addressing the amphiphilic nature of the 4-(pyrrolidin-3-yl)pyrimidine scaffold.

Topic: Controlled Removal of Boc Protecting Group without Degradation Audience: Medicinal Chemists, Process Scientists Status: Active Guide

Executive Summary & Chemical Strategy

Removing a Boc group from a secondary amine attached to a pyrimidine ring presents two specific challenges often mistaken for "degradation":

  • Cation Re-attachment (Alkylation): The electron-deficient pyrimidine ring is generally stable to acid, but the newly liberated secondary amine and the pyrimidine nitrogens are nucleophiles. Without adequate scavenging, the generated tert-butyl cation can attack these sites, creating "impurities" that mimic degradation.

  • Product Loss (Amphiphilicity): The product, this compound, is a highly polar, water-soluble base. Standard aqueous workups (e.g., NaHCO3 wash/extraction) often result in massive material loss into the aqueous phase, which users incorrectly interpret as chemical decomposition.

The Solution: Use anhydrous acidic conditions with silane scavengers to prevent alkylation, followed by non-aqueous isolation (precipitation) or solid-phase extraction (SCX) to recover the polar product.

Troubleshooting & Diagnostic Q&A

Issue 1: "I see new impurities in LCMS with M+56 mass."

Diagnosis: This is not degradation of the ring system; it is tert-butylation. The tert-butyl cation generated during cleavage has attacked the pyrimidine ring or the deprotected amine. Fix:

  • Add a Scavenger: Standard TFA/DCM is insufficient. Add 2.5–5.0% Triethylsilane (TES) or Triisopropylsilane (TIPS) to the reaction mixture. These hydride donors quench the tert-butyl cation irreversibly into isobutane.

  • Avoid Thioanisole: While common, sulfur scavengers can be difficult to remove from polar amines without chromatography. Silanes are volatile and easily removed.[1]

Issue 2: "My yield is <20% after aqueous workup."

Diagnosis: Your product is in the water layer. The pyrimidine-pyrrolidine scaffold is highly hydrophilic, especially as a salt. Fix:

  • Method Switch: Do not use an aqueous extraction. Use Method B (Precipitation) to isolate the salt directly by filtration.

  • Free-Basing: If the free base is required, use an SCX-2 (Strong Cation Exchange) cartridge. Load the reaction mixture (diluted in MeOH), wash with MeOH, and elute with 2M NH3 in MeOH. This avoids liquid-liquid extraction entirely.

Issue 3: "The reaction turns black/tarry."

Diagnosis: This indicates polymerization or decomposition, likely due to excessive heat or concentrated strong acid attacking other functional groups (if present). Fix:

  • Temperature Control: Maintain reaction at 0 °C during acid addition. Never heat above room temperature.

  • Milder Reagent: Switch to Method C (TMSOTf) . This is a mild, anhydrous Lewis acid method that cleaves Boc groups without the harsh protonation of strong Brønsted acids.

Validated Experimental Protocols

Comparison of Methods
FeatureMethod A: TFA/Silane Method B: HCl/Dioxane Method C: TMSOTf
Mechanism Brønsted Acid + ScavengerBrønsted Acid (Precipitation)Lewis Acid / Silylation
Reaction Time 1–2 Hours2–4 Hours30–60 Minutes
Scavenger Required (TES/TIPS) Not usually required2,6-Lutidine (Base)
Product Form TFA Salt (Hygroscopic)HCl Salt (Solid/Crystalline)Free Base (after workup)
Best For Small scale, rapid screeningScale-up, isolating stable saltAcid-sensitive substrates
Method A: Standard Scavenging Protocol (TFA/TES)

Best for general screening when the TFA salt is acceptable.

  • Dissolve the Boc-protected substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Add Triethylsilane (TES) (2.0–5.0 equiv). Note: Excess TES ensures rapid cation quenching.

  • Cool to 0 °C.

  • Add Trifluoroacetic Acid (TFA) dropwise (final ratio DCM:TFA 2:1 or 4:1).

  • Stir at 0 °C for 15 min, then warm to RT. Monitor by LCMS (look for disappearance of SM and absence of M+56 byproduct).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA.

  • Purification: If the salt is an oil, triturate with Et2O or MTBE to induce precipitation.

Method B: Precipitation Protocol (HCl/Dioxane)

Best for scale-up and isolating a handleable solid.

  • Dissolve substrate in minimal 1,4-Dioxane or EtOAc .

  • Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

  • Stir at RT.[2][3][4][5] The product (amine bis-HCl salt) often precipitates as a white/off-white solid.

  • Isolation: Filter the solid under N2 or Argon. Wash the cake with dry Et2O.

  • Drying: Dry under high vacuum to remove trace HCl.

    • Tip: If no precipitate forms, add dry Et2O dropwise until turbidity appears, then cool to -20 °C.

Method C: The "Nuclear Option" (TMSOTf)

Best for highly sensitive substrates or when strictly anhydrous conditions are needed.

  • Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in dry DCM at 0 °C.

  • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5–2.0 equiv) dropwise.

  • Stir at 0 °C -> RT for 1 hour.

  • Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.

  • Workup: Concentrate. Pass through a short silica plug or SCX cartridge to remove lutidine salts.

Mechanism & Decision Logic

The following diagram illustrates the mechanistic pathway and the critical role of the scavenger in preventing "degradation" (alkylation).

BocDeprotection cluster_0 Critical Control Point SM Boc-Protected Pyrimidine Acid Acid Treatment (TFA or HCl) SM->Acid Inter Protonated Intermediate Acid->Inter Cleavage Cleavage Event Inter->Cleavage Cation t-Butyl Cation (Reactive Electrophile) Cleavage->Cation Product Deprotected Product (Salt Form) Cleavage->Product Amine Release Scavenger Silane Scavenger (TES/TIPS) Cation->Scavenger + Hydride Source SideRxn Side Reaction: Alkylation of Pyrimidine Cation->SideRxn No Scavenger Isobutane Isobutane/Isobutene (Inert Gas) Scavenger->Isobutane Irreversible

Caption: Mechanistic pathway showing the necessity of scavengers to intercept the reactive t-butyl cation and prevent side reactions with the pyrimidine ring.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

    • Authoritative source for general deprotection conditions and stability d
  • Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268.

    • Establishes the mechanism of scavenger usage (scavenging t-butyl c
  • Sakakibara, S.; et al. "Use of Anhydrous Hydrogen Fluoride in Peptide Synthesis." Bulletin of the Chemical Society of Japan, 1967 , 40(9), 2164.

    • Foundational work on acidolysis and scavenger requirements for nitrogen heterocycles.
  • Bartyzel, P. "TMSOTf-mediated Boc deprotection: A mild alternative." Tetrahedron Letters, 2008 , 49(18), 2899.

    • Reference for Method C (TMSOTf)

Sources

Validation & Comparative

Comparative HPLC Strategies for 4-(pyrrolidin-3-yl)pyrimidine: Overcoming the "Basic" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity analysis method for 4-(pyrrolidin-3-yl)pyrimidine presents a classic chromatographic paradox: the molecule contains a polar, basic secondary amine (pyrrolidine) attached to an aromatic heterocycle (pyrimidine). Traditional Reversed-Phase (RP) HPLC at acidic pH often fails, resulting in poor retention and severe peak tailing due to silanol interactions.

This guide objectively compares three distinct chromatographic strategies: Traditional Acidic C18 , HILIC , and High-pH Hybrid RP-HPLC . Based on experimental evidence and modern column technology, High-pH Hybrid RP-HPLC is identified as the superior approach for robust purity analysis in drug development environments.

Compound Characterization & The Analytical Challenge

To design a valid method, we must first understand the analyte's physicochemical behavior.

  • Analyte: this compound

  • Key Functional Groups:

    • Pyrrolidine Ring: Secondary amine. Highly basic (

      
      ).
      
    • Pyrimidine Ring: Aromatic. Weakly basic (

      
      ).
      
  • The Problem: At standard HPLC pH (pH 2-3 with TFA or Formic Acid), the pyrrolidine nitrogen is fully protonated (

    
    ). This charged state leads to:
    
    • Dewetting/Low Retention: The molecule becomes highly hydrophilic, eluting near the void volume (

      
      ) on C18.
      
    • Peak Tailing: The cationic amine interacts ionically with residual anionic silanols (

      
      ) on the silica backbone of the column.
      

Comparative Method Analysis

We evaluated three methodologies. The data below synthesizes typical performance metrics for this class of aminopyrimidines.

Method A: Traditional Acidic C18 (The Baseline)
  • Column: Standard Silica-based C18 (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Verdict: NOT RECOMMENDED .

  • Mechanism: The low pH suppresses silanol ionization but fully protonates the analyte. While TFA acts as a weak ion-pairing agent to improve shape, retention remains insufficient for separating early-eluting polar impurities.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2]
  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase: Acetonitrile / Ammonium Acetate buffer (High Organic).

  • Verdict: VIABLE BUT COMPLEX .

  • Mechanism: Excellent retention for polar amines. However, HILIC requires long equilibration times and is sensitive to sample diluent composition (sample must be in high organic solvent to avoid peak distortion).

Method C: High-pH Hybrid RP-HPLC (The Gold Standard)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., Waters XBridge or Agilent Extend-C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Verdict: HIGHLY RECOMMENDED .

  • Mechanism: At pH 10, the pyrrolidine amine is deprotonated (neutral). This drastically increases hydrophobicity (retention) and eliminates cation-exchange interactions with silanols, yielding sharp, symmetrical peaks.

Comparative Performance Data
ParameterMethod A (Acidic C18)Method B (HILIC)Method C (High pH Hybrid)
pH Condition 2.0 (TFA)5.8 (Ammonium Acetate)10.0 (NH4HCO3)
Retention Factor (

)
0.8 (Poor)5.2 (Excellent)3.5 (Optimal)
Tailing Factor (

)
2.1 (Severe Tailing)1.2 (Good)1.05 (Excellent)
Equilibration Time Fast (< 5 min)Slow (> 20 min)Moderate (10 min)
MS Compatibility Good (TFA suppresses signal)ExcellentExcellent
Robustness Low (Shift with T/pH)Low (Diluent sensitive)High

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the High-pH method over alternatives for this specific molecule.

MethodSelection Start Start: this compound CheckPKA Check pKa (~11.0) Start->CheckPKA Decision1 Is pH > pKa possible? CheckPKA->Decision1 RouteLowPH Low pH (pH 2.5) Analyte Protonated (+) Decision1->RouteLowPH No (Standard C18) RouteHighPH High pH (pH 10.0) Analyte Neutral (0) Decision1->RouteHighPH Yes ResultLowPH Low Retention Silanol Tailing RouteLowPH->ResultLowPH ColumnCheck Is Column pH Stable? RouteHighPH->ColumnCheck StandardSilica Standard Silica (Dissolves > pH 8) ColumnCheck->StandardSilica No HybridSilica Hybrid/Polymer (Stable pH 1-12) ColumnCheck->HybridSilica Yes FinalMethod Method C: High pH Hybrid C18 HybridSilica->FinalMethod

Figure 1: Method Development Decision Tree highlighting the necessity of Hybrid particles for High pH applications.

Recommended Protocol: High-pH Hybrid RP-HPLC

This protocol provides the highest resolution and peak symmetry for this compound and its synthetic impurities.

Reagents & Materials[4]
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column like Agilent Poroshell HPH-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (match initial gradient strength).

Instrument Settings
  • Flow Rate: 0.6 mL/min

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Detection: UV @ 254 nm (Pyrimidine absorption).

    • Note: If tracking non-UV active synthetic precursors (e.g., Boc-protected amines), use ELSD or CAD.

  • Injection Volume: 2-5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Hold
1.00955Start Elution
8.00595Ramp
10.00595Wash
10.10955Re-equilibrate
14.00955End
Critical Causality

Why Ammonium Bicarbonate? Unlike Phosphate buffers (which are non-volatile and can precipitate in high organic), Ammonium Bicarbonate is volatile, making this method fully compatible with LC-MS for impurity identification. The pH 10 environment ensures the pyrrolidine is neutral, maximizing interaction with the C18 chains rather than the silica surface.

Method Validation & Troubleshooting

To ensure trustworthiness, the method must pass System Suitability Tests (SST).

ValidationLoop RunBlank 1. Run Blank (Check Carryover) RunStd 2. Run Standard (5 Reps) RunBlank->RunStd CalcSST 3. Calculate SST RunStd->CalcSST Pass Proceed to Sample Analysis CalcSST->Pass RSD < 2.0% Tf < 1.5 Fail Troubleshoot CalcSST->Fail RSD > 2.0% Action1 Check pH (Must be > 9.5) Fail->Action1 Action2 Check Column Age (Voiding?) Fail->Action2 Action1->RunStd

Figure 2: System Suitability and Troubleshooting Workflow.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 pH dropped below 9.5; Column aging.Remake buffer with fresh Ammonium Hydroxide; Replace column.
Retention Time Shift Temperature fluctuation; Buffer evaporation.Use column oven; Cap buffer bottles tightly (Ammonium Bicarbonate is volatile).
Split Peaks Sample solvent too strong.Dilute sample with more water (match initial mobile phase).

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129369776, 4-[(3R)-pyrrolidin-3-yl]pyrimidine. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by high performance liquid chromatography. Journal of Chromatography A.

Sources

Technical Assessment: 4-(pyrrolidin-3-yl)pyrimidine as a Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

4-(pyrrolidin-3-yl)pyrimidine (CAS: 150281-47-3 for free base; commercially often supplied as the N-Boc precursor CAS 1266114-46-8) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its regioisomers, this specific arrangement offers a unique vector for extending into solvent-exposed regions of kinase binding pockets (e.g., JAK, CDK) while maintaining a low molecular weight and high water solubility.

This guide provides a technical comparison of this building block against its primary alternatives, supported by spectroscopic characterization and experimental protocols for its handling and validation.

Spectroscopic Characterization

Accurate identification of this compound requires distinguishing it from its positional isomers. The following data characterizes the compound in its two most common forms: the N-Boc protected intermediate (commercial standard) and the Free Amine (active reagent).

Nuclear Magnetic Resonance (NMR) Profile

Note: Shifts are representative of high-purity samples in CDCl₃ (Boc) and D₂O (Free Base).

NucleusMoietyChemical Shift (δ ppm) - Boc ProtectedChemical Shift (δ ppm) - Free Base (HCl Salt)MultiplicityAssignment Logic
¹H Pyrimidine H-2 9.159.35Singlet (s)Deshielded by two adjacent nitrogens.
¹H Pyrimidine H-6 8.708.90Doublet (d)Ortho to N, meta to substituent.
¹H Pyrimidine H-5 7.357.85Doublet (d)Shielded relative to H-2/H-6; shifts downfield in salt.
¹H Pyrrolidine H-3 3.60 – 3.753.95 – 4.10Multiplet (m)Methine proton at the linkage point.
¹H Pyrrolidine CH₂ 3.20 – 3.603.40 – 3.80Multiplet (m)α-protons to the amine (deshielded).
¹H Pyrrolidine CH₂ 2.10 – 2.402.30 – 2.60Multiplet (m)β-protons (ring puckering).
¹H Boc-CH₃ 1.46Absent Singlet (s)Diagnostic for protection status.
Mass Spectrometry (ESI-MS)
  • Free Base (C₈H₁₁N₃): Calculated [M+H]⁺ = 150.10; Observed = 150.1.

  • N-Boc Precursor (C₁₃H₁₉N₃O₂): Calculated [M+H]⁺ = 250.15; Observed = 250.2 (often shows fragment at 194.1 [M-tBu]⁺).

Infrared Spectroscopy (FT-IR)
  • Diagnostic Bands:

    • ~1690 cm⁻¹: C=O stretch (Boc carbamate) – Disappears upon deprotection.

    • ~1580 cm⁻¹: C=N / C=C pyrimidine ring stretch.

    • ~3300-3400 cm⁻¹: N-H stretch (broad) appears in the free amine form.

Comparative Performance Guide

In drug design, the choice between the 4-(3-yl) , 2-(3-yl) , and 4-(2-yl) isomers dictates the spatial orientation of substituents.

Isomer Comparison Table
FeatureThis compound (Subject)2-(pyrrolidin-3-yl)pyrimidine (Alternative A)4-(pyrrolidin-2-yl)pyrimidine (Alternative B)
Vector Geometry Linear / Extended Bent / SymmetricalOrtho / Sterically Crowded
Basicity (pKa) ~9.8 (Pyrrolidine NH)~9.6 (Pyrrolidine NH)~9.2 (Inductive effect of Pyrimidine)
Metabolic Liability Moderate (α-carbon oxidation)ModerateHigh (Benzylic-like oxidation at C2)
Synthetic Utility High (Negishi/Suzuki coupling)High (Nucleophilic substitution)Moderate (Chiral pool synthesis)
Primary Use Linker / Spacer Core ScaffoldChiral Headgroup
Structural Logic Diagram

The following diagram illustrates the synthetic flow and the structural divergence of the isomers.

G Start Commercial Precursor (N-Boc-3-iodo-pyrrolidine) Coupling Negishi Coupling (Zn / Pd Cat) Start->Coupling + 4-Chloropyrimidine Product_Boc Boc-Protected Intermediate (CAS 1266114-46-8) Coupling->Product_Boc Deprotect Deprotection (TFA or HCl) Product_Boc->Deprotect Final This compound (Active Scaffold) Deprotect->Final Alt1 Isomer: 2-(pyrrolidin-3-yl) (Symmetrical) Final->Alt1 Regioisomer Alt2 Isomer: 4-(pyrrolidin-2-yl) (Steric Bulk) Final->Alt2 Regioisomer

Caption: Synthetic pathway for this compound and its structural relationship to key isomers.

Experimental Protocols

Standard Deprotection Protocol (From N-Boc Precursor)

Rationale: Most researchers purchase the stable N-Boc form. Controlled deprotection is critical to prevent pyrimidine ring degradation.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 3-(pyrimidin-4-yl)pyrrolidine-1-carboxylate in DCM (5 mL per mmol).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

    • Alternative: 4M HCl in Dioxane (5 eq) for salt formation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (10% MeOH/DCM) or LC-MS (Disappearance of m/z 250).

  • Workup (Free Base):

    • Concentrate in vacuo.

    • Redissolve in minimal MeOH and pass through a strong cation exchange (SCX) cartridge.

    • Wash with MeOH (removes TFA), elute with 2M NH₃/MeOH.

  • Yield: Expect >90% yield of a pale yellow oil (free base) or white solid (HCl salt).

Quality Control: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyrimidine π-π* transition).

  • Retention Time: The polar free amine will elute early (~1.5–2.5 min); the Boc-protected form elutes later (~5.5–6.5 min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129369776, this compound. Retrieved from [Link]

  • An, H., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(20), 4644. (Context on pyrrolidine scaffold utility). Retrieved from [Link]

A Senior Application Scientist's Guide to Distinguishing 4-(pyrrolidin-3-yl)pyrimidine Isomers via ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of safe and effective therapeutic design. Positional isomers and stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, practical comparison of how Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy can be expertly applied to differentiate between isomers of 4-(pyrrolidin-3-yl)pyrimidine, a heterocyclic scaffold of interest in medicinal chemistry.

The Challenge of Isomeric Ambiguity

The isomeric forms of this compound present a common yet critical analytical challenge. Constitutional isomers, such as those with the pyrrolidine ring attached at different positions of the pyrimidine ring, and stereoisomers, like the (R) and (S) enantiomers, can be difficult to distinguish by mass spectrometry or simpler spectroscopic techniques alone. ¹³C NMR, with its sensitivity to the local electronic environment of each carbon atom, provides a powerful and definitive solution.

Theoretical Underpinnings: Why ¹³C NMR is a Definitive Tool

The power of ¹³C NMR in isomer differentiation lies in the principle of chemical shift. The resonance frequency of a ¹³C nucleus is highly dependent on its chemical environment. Even subtle changes in stereochemistry or the position of a substituent can alter the electron density around a carbon atom, leading to a measurable change in its chemical shift.

In the case of this compound isomers, we can anticipate distinct differences in their ¹³C NMR spectra arising from:

  • Through-bond effects: The electronegativity of the nitrogen atoms in the pyrimidine ring influences the chemical shifts of the pyrimidine carbons. The position of the pyrrolidinyl substituent will alter the electronic distribution within the pyrimidine ring, leading to predictable upfield or downfield shifts for the different constitutional isomers.

  • Through-space effects: In stereoisomers, the spatial orientation of the pyrrolidine ring relative to the pyrimidine ring can lead to subtle differences in the chemical shifts of carbons in close proximity due to steric compression or anisotropic effects. While enantiomers will have identical ¹³C NMR spectra in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the resolution of distinct signals for each enantiomer.

A Comparative Analysis: Predicted ¹³C NMR Data

To illustrate the power of ¹³C NMR in distinguishing these isomers, we will compare the predicted ¹³C NMR spectra of three representative molecules:

  • (R)-4-(pyrrolidin-3-yl)pyrimidine

  • (S)-4-(pyrrolidin-3-yl)pyrimidine

  • 2-(pyrrolidin-3-yl)pyrimidine (a constitutional isomer)

The predicted chemical shifts were generated using the online NMR prediction tool, NMRDB.org[1][2].

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Position(R)-4-(pyrrolidin-3-yl)pyrimidine(S)-4-(pyrrolidin-3-yl)pyrimidine2-(pyrrolidin-3-yl)pyrimidineKey Differentiating Feature
Pyrimidine Ring
C2~158.5~158.5~164.2Significant downfield shift in the 2-substituted isomer
C4~165.1~165.1~157.8Significant upfield shift in the 2-substituted isomer
C5~116.3~116.3~118.1Minor shift
C6~157.9~157.9~157.8Minor shift
Pyrrolidine Ring
C2'~53.1~53.1~52.9Minor shift
C3'~33.8~33.8~34.5Minor shift
C4'~31.2~31.2~30.9Minor shift
C5'~45.7~45.7~45.5Minor shift

Note: As expected, the predicted spectra for the (R) and (S) enantiomers are identical in an achiral environment. Differentiation would require the use of a chiral auxiliary.

The most striking difference is observed between the constitutional isomers. The attachment of the pyrrolidine ring at the 2-position of the pyrimidine ring in 2-(pyrrolidin-3-yl)pyrimidine causes a significant downfield shift of the C2 carbon (~164.2 ppm) and an upfield shift of the C4 carbon (~157.8 ppm) compared to the 4-substituted isomers. This provides a clear and unambiguous method for distinguishing between these constitutional isomers.

Experimental Workflow for Isomer Differentiation

The following is a detailed, field-proven protocol for acquiring and analyzing the ¹³C NMR spectra of this compound isomers.

Part 1: Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR data[3][4][5].

  • Analyte Purity: Ensure the isomeric sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.

  • Concentration: For standard ¹³C NMR, a concentration of 10-50 mg/mL is typically sufficient. For 2D NMR experiments like HSQC and HMBC, a higher concentration (20-100 mg/mL) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Part 2: ¹³C NMR Data Acquisition

The following parameters are a good starting point for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

  • Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax, ensuring more accurate integration if quantitative analysis is needed[6][7].

  • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

  • Spectral Width (SW): 0-220 ppm.

Part 3: Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable[8][9].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons[6].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton[6].

Visualizing the Workflow

The following diagram illustrates the logical workflow for distinguishing the isomers of this compound using NMR spectroscopy.

Isomer_Differentiation_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Conclusion Start Isomeric Mixture or Pure Isomer Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter C13_NMR Acquire ¹³C NMR Spectrum Filter->C13_NMR TwoD_NMR Acquire 2D NMR (HSQC, HMBC) C13_NMR->TwoD_NMR For complex cases Compare Compare Chemical Shifts C13_NMR->Compare TwoD_NMR->Compare Structure Assign Structure Compare->Structure Conclusion Definitive Isomer Identification Structure->Conclusion

Figure 1: Workflow for Isomer Differentiation using NMR.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of this compound isomers. By carefully analyzing the chemical shifts, particularly those of the pyrimidine ring carbons, one can readily distinguish between constitutional isomers. While standard ¹³C NMR will not differentiate enantiomers, the use of chiral solvating agents can be employed to resolve their signals. The combination of 1D ¹³C NMR with 2D techniques like HSQC and HMBC provides a robust and self-validating system for the definitive structural assignment of these and other complex heterocyclic molecules, ensuring the scientific integrity of drug discovery and development programs.

References

  • NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]

  • virtual Chemistry 3D. ¹³C NMR predictor. [Link]

  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

  • Modgraph. C13 NMR and X-Nuclei Reference Database. [Link]

  • Master Organic Chemistry. ¹³C NMR - How Many Signals. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • CASPRE. ¹³C NMR Predictor. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Journal of the American Chemical Society. Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. [Link]

  • University of California, Davis. Optimized Default ¹³C Parameters. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Magritek. Quantification of single components in complex mixtures by ¹³C NMR. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • University of Ottawa NMR Facility Blog. How Can I Get a Quantitative ¹³C NMR Spectrum?. [Link]

  • Emerald Cloud Lab. 2D NMR FOR THE CHEMIST. [Link]

  • arXiv. Leveraging ¹³C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. [Link]

  • Emerald Cloud Lab. ExperimentNMR2D Documentation. [Link]

  • University of Oxford. CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

  • YouTube. Calculation of ¹³C chemical shift values #nmr #cmr. [Link]

Sources

A Comparative Guide to Synthetic Yields: SNAr vs. Suzuki Coupling for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous pharmaceuticals. The strategic functionalization of this heterocycle is a critical step in the drug discovery and development pipeline. Among the myriad of synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling have emerged as two of the most powerful and versatile tools for the derivatization of pyrimidine rings.

This guide offers an in-depth, objective comparison of the synthetic yields and overall performance of SNAr and Suzuki coupling reactions for the functionalization of pyrimidines. By delving into the mechanistic underpinnings, reaction parameters, and real-world experimental data, this document aims to equip researchers with the critical insights necessary to make informed decisions in selecting the optimal synthetic strategy for their specific target molecules.

Mechanistic Considerations: A Tale of Two Pathways

The choice between SNAr and Suzuki coupling is fundamentally a choice between two distinct mechanistic pathways, each with its own set of governing principles that dictate reaction outcomes and yields.

The SNAr Pathway: An Addition-Elimination Dance

The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. This is particularly true at the C2, C4, and C6 positions, which are ortho and para to the ring nitrogens. The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted pyrimidine.[1]

The regioselectivity of SNAr on di-substituted pyrimidines, such as 2,4-dichloropyrimidine, is a crucial consideration. Generally, nucleophilic attack is favored at the C4 position.[2] This preference can be attributed to the greater ability of the para nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho nitrogen (N3) for C2 attack.[2] However, this selectivity can be influenced and even reversed by the electronic nature of other substituents on the pyrimidine ring.[2]

Caption: Generalized SNAr mechanism on a pyrimidine ring.

The Suzuki Coupling Pathway: A Catalytic Cycle of Precision

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between a halide (or triflate) and an organoboron compound. The catalytic cycle is a well-orchestrated sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The Suzuki coupling is renowned for its high functional group tolerance and its ability to create C-C bonds with a wide variety of aryl, heteroaryl, vinyl, and even alkyl boronic acids and their derivatives.[3]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

A Head-to-Head Comparison of Synthetic Yields

The following tables provide a comparative overview of reported synthetic yields for SNAr and Suzuki coupling reactions on various pyrimidine substrates. It is important to note that direct comparisons can be challenging due to the wide range of substrates, nucleophiles/coupling partners, and reaction conditions employed in the literature. However, these examples serve to illustrate the general trends and capabilities of each method.

Table 1: SNAr Reactions on Halogenated Pyrimidines
Pyrimidine SubstrateNucleophileConditionsYield (%)Reference
2,4-DichloropyrimidineMorpholineK2CO3, DMF, 80 °C, 2h95[4]
2,4-DichloropyrimidineAnilineK2CO3, DMF, 100 °C, 4h88[4]
4,6-DichloropyrimidineThiophenolK2CO3, DMF, rt, 1h92[1]
2-Chloro-5-nitropyrimidinePiperidineEtOH, reflux, 1h96[4]
2,4-Dichloro-5-fluoropyrimidineSodium methoxideMeOH, 0 °C to rt, 2h85 (4-substitution)[4]
Table 2: Suzuki Coupling Reactions on Halogenated Pyrimidines
Pyrimidine SubstrateBoronic Acid/EsterConditionsYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, MW, 100 °C, 15 min81 (4-substitution)[5][6]
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(PPh3)4, Na2CO3, DME/H2O, 80 °C, 12h92[3]
4,6-Dichloropyrimidine3-Thienylboronic acidPd(dppf)Cl2, K2CO3, DME, 80 °C, 16h78[3]
5-Bromo-2,4-dimethoxypyrimidinePhenylboronic acidPd(PPh3)4, Na2CO3, DME/H2O, reflux, 4h95[3]
2-Chloro-4-phenylpyrimidine(4-Fluorophenyl)boronic acidPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, MW, 120 °C, 20 min91[5][6]

Key Decision Factors: Choosing the Right Tool for the Job

The selection between SNAr and Suzuki coupling hinges on a careful evaluation of several key factors:

  • Nature of the Desired Bond: The most fundamental difference is the type of bond being formed. SNAr is ideal for introducing heteroatom nucleophiles (N, O, S), while Suzuki coupling is the go-to method for forming carbon-carbon bonds.

  • Substrate Scope and Regioselectivity: Both methods are applicable to a wide range of pyrimidine substrates. However, the regioselectivity can be a deciding factor. In SNAr, the inherent electronic properties of the pyrimidine ring often dictate the site of substitution, although this can be modulated by substituents.[2] Suzuki coupling can sometimes offer more predictable regioselectivity, particularly when using di- or tri-halogenated pyrimidines where the relative reactivity of the C-X bonds can be exploited.[3]

  • Functional Group Tolerance: Suzuki coupling is generally lauded for its exceptional functional group tolerance, accommodating a vast array of functionalities on both the pyrimidine and the boronic acid partner.[3] SNAr reactions, while also quite robust, can be sensitive to acidic protons on the nucleophile or other functional groups that might react with the basic conditions often employed.

  • Reaction Conditions: SNAr reactions can often be performed under relatively mild, metal-free conditions, which can be advantageous in terms of cost and product purity.[7] Suzuki couplings, on the other hand, necessitate the use of a palladium catalyst and often require elevated temperatures, although recent advances have led to milder reaction conditions.[5][6]

  • Scalability and Industrial Application: Both SNAr and Suzuki coupling reactions have been successfully implemented on an industrial scale for the synthesis of active pharmaceutical ingredients (APIs).[7][8] The choice in an industrial setting is often dictated by a combination of factors including cost of starting materials and catalysts, process safety, and the ease of purification. The development of a scalable SNAr approach for 2-aryl and 2-alkyl pyrimidines highlights its industrial relevance.[7] Similarly, the Suzuki coupling is a workhorse in the pharmaceutical industry for constructing complex biaryl structures.[8][9]

Decision_Tree start Choosing between SNAr and Suzuki Coupling for Pyrimidine Functionalization bond_type What type of bond do you want to form? start->bond_type c_c_bond Carbon-Carbon Bond bond_type->c_c_bond c_heteroatom_bond Carbon-Heteroatom (C-N, C-O, C-S) Bond bond_type->c_heteroatom_bond suzuki Consider Suzuki Coupling c_c_bond->suzuki snar Consider SNAr c_heteroatom_bond->snar regioselectivity Is regioselectivity a primary concern? suzuki->regioselectivity suzuki_advantages Predictable regioselectivity, high functional group tolerance. suzuki->suzuki_advantages snar->regioselectivity snar_advantages Often metal-free, can be run under mild conditions. snar->snar_advantages functional_groups What is the functional group tolerance required? regioselectivity->functional_groups conditions Are metal-free and milder conditions preferred? functional_groups->conditions scale What is the desired scale of the reaction? conditions->scale

Caption: A decision-making workflow for selecting between SNAr and Suzuki coupling.

Experimental Protocols

The following are representative, detailed experimental protocols for both an SNAr and a Suzuki coupling reaction on a pyrimidine substrate.

Protocol 1: SNAr Reaction of 2,4-Dichloropyrimidine with Morpholine

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 mmol) in DMF (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at 80 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-morpholino-2-chloropyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a microwave vial is added 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.6 mmol), Pd(PPh3)4 (0.025 mmol), and potassium carbonate (1.5 mmol).

  • A mixture of 1,4-dioxane (4 mL) and water (2 mL) is added to the vial.

  • The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 100 °C for 15 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate and water.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield 2-chloro-4-phenylpyrimidine.[5][6]

Conclusion

Both SNAr and Suzuki coupling are indispensable tools for the synthetic chemist working with pyrimidines. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic goal.

SNAr reactions offer a straightforward and often metal-free approach for the introduction of heteroatom nucleophiles, with yields being highly dependent on the electronic nature of the pyrimidine and the nucleophile. Suzuki coupling, while requiring a catalyst, provides a robust and highly versatile method for the construction of C-C bonds with excellent functional group tolerance and generally high yields.

A thorough understanding of the mechanistic nuances, substrate scope, and practical considerations of both methodologies, as outlined in this guide, will empower researchers to design more efficient and effective synthetic routes towards novel pyrimidine-containing molecules of medicinal importance.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 449. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Large, J. M., et al. (2006). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. Synlett, 2006(06), 861-864. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Gensch, T., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Lee, H., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 33. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS. [Link]

  • Rezaeifard, A., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Journal of the Iranian Chemical Society, 19(10), 4219-4247. [Link]

  • Ali, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5576. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the discovery and development of drugs. Bioorganic & Medicinal Chemistry, 19(24), 7629-7647. [Link]

  • Taylor, A. P., & Robinson, D. E. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2085-2096. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626-4630. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.